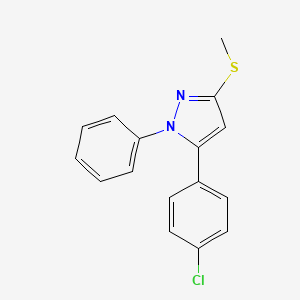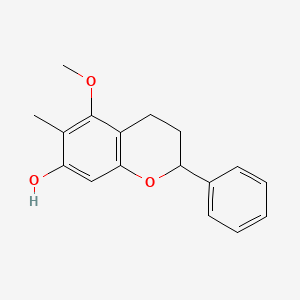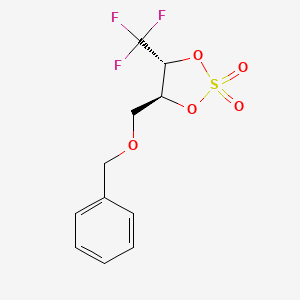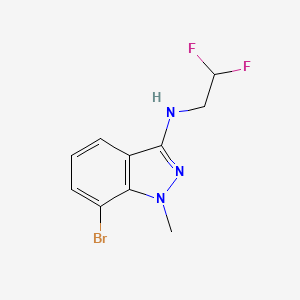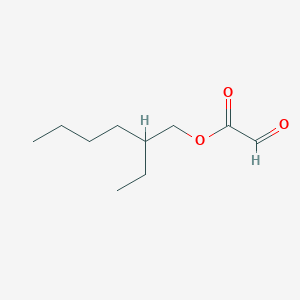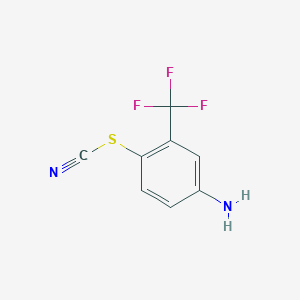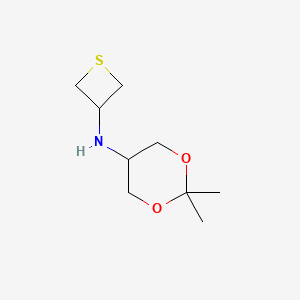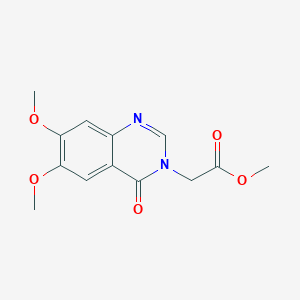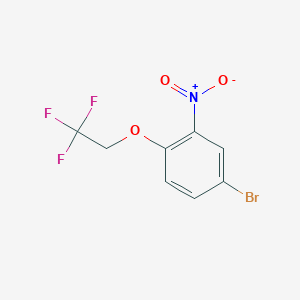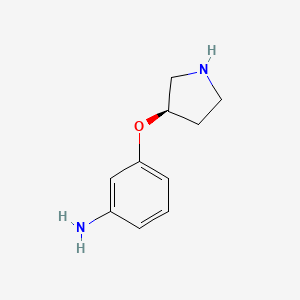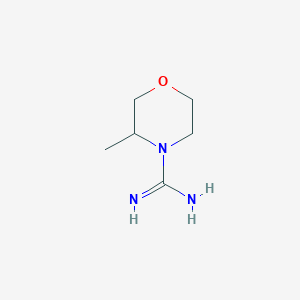
3-Methylmorpholine-4-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylmorpholine-4-carboximidamide is a chemical compound with the molecular formula C6H13N3O It is a derivative of morpholine, a six-membered heterocyclic compound containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylmorpholine-4-carboximidamide typically involves the reaction of morpholine derivatives with appropriate reagents. One common method is the reaction of 3-methylmorpholine with cyanamide under controlled conditions to yield the desired carboximidamide derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the compound in its desired form .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Methylmorpholine-4-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation Products: Oxides and hydroxyl derivatives.
Reduction Products: Amines and related compounds.
Substitution Products: Substituted morpholine derivatives.
Applications De Recherche Scientifique
3-Methylmorpholine-4-carboximidamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Investigated for its potential role in enzyme inhibition and protein interactions.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-Methylmorpholine-4-carboximidamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes, thereby affecting biochemical pathways. The compound’s structure allows it to bind to active sites of target proteins, leading to modulation of their activity .
Comparaison Avec Des Composés Similaires
Morpholine: A parent compound with similar structural features but lacking the carboximidamide group.
3-Methylmorpholine: A derivative with a methyl group but without the carboximidamide functionality.
Carboximidamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness: 3-Methylmorpholine-4-carboximidamide is unique due to its specific combination of a morpholine ring with a carboximidamide group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
Formule moléculaire |
C6H13N3O |
|---|---|
Poids moléculaire |
143.19 g/mol |
Nom IUPAC |
3-methylmorpholine-4-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c1-5-4-10-3-2-9(5)6(7)8/h5H,2-4H2,1H3,(H3,7,8) |
Clé InChI |
QQDAUKDZYJIYME-UHFFFAOYSA-N |
SMILES canonique |
CC1COCCN1C(=N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



